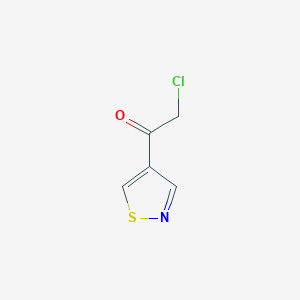

2-Chloro-1-(isothiazol-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

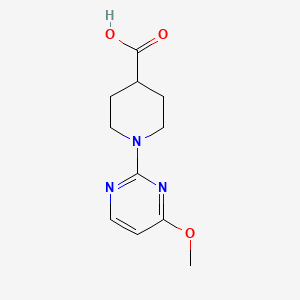

“2-Chloro-1-(isothiazol-4-yl)ethan-1-one” is a chemical compound with the molecular formula C5H4ClNOS . It is a derivative of isothiazole, a five-membered heterocyclic moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole is described . This compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(isothiazol-4-yl)ethan-1-one” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C5H4ClNOS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2 .Applications De Recherche Scientifique

Synthesis and Characterization of Agricultural Fungicides

2-Chloro-1-(isothiazol-4-yl)ethan-1-one has been used in the synthesis of prothioconazole, a promising agricultural fungicide. An efficient method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in this synthesis, involves nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. The optimized reaction conditions afford near-quantitative yield, suitable for industrial application due to its high yield and facile preparation under mild conditions (H. Ji et al., 2017).

Synthesis of Novel Bioactive Compounds

Research has focused on synthesizing bioactive compounds using 2-Chloro-1-(isothiazol-4-yl)ethan-1-one derivatives. For instance, a process for synthesizing 1,2-benzisothiazoline-3-one by reacting chlorobenzonitrile and sodium methyl mercaptide with sulfuryl chloride has shown promising bacteriostatic activity, with a minimum inhibition concentration of 8 μg/mL (Liu Chun-xin, 2013).

Antiviral Research

The compound has been used in the synthesis of potential antiviral agents, especially against COVID-19. For example, a study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, using 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one as a precursor. These compounds showed good docking scores to COVID-19 main protease, suggesting potential antiviral activity (Huda R. M. Rashdan et al., 2021).

Structural and Topological Studies

Isothiazole derivatives, closely related to 2-Chloro-1-(isothiazol-4-yl)ethan-1-one, have been studied for their structural, topological, and vibrational properties, especially in the context of antiviral activities. This research provides insights into the reactivities and behaviors of these compounds in different media, contributing significantly to the understanding of their biological activities (D. Romani et al., 2015).

Chemical and Structural Analysis

Further studies have explored the chemical and structural properties of isothiazole derivatives. These studies provide valuable information on the molecular geometries, synthesis methods, and potential applications of these compounds in various fields, including biological activities and catalysts for cross-coupling reactions (A. Kletskov et al., 2019).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

It’s worth noting that thiazole derivatives often interact with their targets through various mechanisms depending on the specific biological activity they exhibit .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-chloro-1-(1,2-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-7-9-3-4/h2-3H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCALGVEOYCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(isothiazol-4-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

![2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2426817.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2426818.png)